molecular formula C8H13ClN2O3 B2904152 Methyl 5-(3-aminopropyl)-1,2-oxazole-3-carboxylate hydrochloride CAS No. 2413900-77-1

Methyl 5-(3-aminopropyl)-1,2-oxazole-3-carboxylate hydrochloride

Cat. No.: B2904152
CAS No.: 2413900-77-1
M. Wt: 220.65
InChI Key: SOZFGLAYEAKNQD-UHFFFAOYSA-N
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Description

Methyl 5-(3-aminopropyl)-1,2-oxazole-3-carboxylate hydrochloride is a heterocyclic organic compound featuring a 1,2-oxazole core substituted with a 3-aminopropyl group at the 5-position and a methyl ester at the 3-position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical applications. This compound is of interest due to its structural similarity to bioactive molecules targeting neurological and metabolic pathways, particularly those involving GABA receptors and enzyme inhibition . Crystallographic tools like SHELX and ORTEP (referenced in and ) are critical for validating its structure during development .

Properties

IUPAC Name

methyl 5-(3-aminopropyl)-1,2-oxazole-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3.ClH/c1-12-8(11)7-5-6(13-10-7)3-2-4-9;/h5H,2-4,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKNUPSATUJUJGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NOC(=C1)CCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(3-aminopropyl)-1,2-oxazole-3-carboxylate hydrochloride typically involves the formation of the oxazole ring followed by the introduction of the aminopropyl side chain. One common synthetic route involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring. The aminopropyl group can be introduced through nucleophilic substitution reactions using suitable aminopropylating agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(3-aminopropyl)-1,2-oxazole-3-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the oxazole ring to other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the oxazole ring or the aminopropyl side chain.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups onto the molecule.

Scientific Research Applications

Methyl 5-(3-aminopropyl)-1,2-oxazole-3-carboxylate hydrochloride has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and as a pharmacological tool in biochemical studies.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 5-(3-aminopropyl)-1,2-oxazole-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The aminopropyl group can interact with various enzymes and receptors, modulating their activity and leading to biological effects. The oxazole ring may also play a role in binding to specific targets, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Methyl 5-(3-aminopropyl)-1,2-oxazole-3-carboxylate hydrochloride with structurally or functionally related compounds, emphasizing molecular features, biological activity, and applications.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight Biological Activity/Application Key Reference
This compound 1,2-Oxazole 5-(3-aminopropyl), 3-methyl ester ~236.68 (calc.) Potential GABA receptor modulation
3-Aminopropylphosphinic acid Phosphinic acid 3-aminopropyl ~136.08 (calc.) Inhibits TLOSR via GABA transporters
Deacylated alfuzosin Quinazoline 3-aminopropyl, methyl, dimethoxy 291.35 α1-Adrenergic antagonist
[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride 1,2,4-Oxadiazole 5-cyclopropyl, methylamine ~190.63 (calc.) Intermediate for complex synthesis
Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate 1,2,4-Oxadiazole 3-phenyl, 5-methyl ester 204.18 Pharmaceutical intermediate

Key Comparisons:

Core Heterocycle Differences :

  • 1,2-Oxazole vs. 1,2,4-Oxadiazole : The target compound’s 1,2-oxazole ring has one nitrogen atom, while 1,2,4-oxadiazoles (e.g., and ) have two nitrogens. This difference alters electronic properties and hydrogen-bonding capacity, influencing receptor binding and metabolic stability. For example, oxadiazoles are often more electron-deficient, enhancing aromatic interactions in drug design .
  • Quinazoline vs. Oxazole : Deacylated alfuzosin () contains a larger quinazoline ring, enabling π-π stacking interactions but reducing selectivity compared to the compact oxazole core .

Substituent Effects: 3-Aminopropyl Group: Present in both the target compound and 3-aminopropylphosphinic acids (), this group is critical for GABA receptor interactions. Ester vs. Cyclopropyl Groups: The methyl ester in the target compound and Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate () enhances solubility but may limit lipophilicity. In contrast, the cyclopropyl group in ’s compound increases hydrophobicity, favoring membrane permeability .

Biological Activity: GABA Receptor Modulation: 3-Aminopropylphosphinic acids () inhibit transient lower esophageal sphincter relaxation (TLOSR) via GABA transporters. The target compound’s oxazole core may offer peripheral selectivity due to reduced brain uptake, similar to methyl-substituted phosphinic acids . Therapeutic Applications: Deacylated alfuzosin () targets α1-adrenergic receptors for urinary retention, while oxazole/oxadiazole derivatives are often intermediates or enzyme inhibitors. The target compound’s dual functionality (amine + ester) positions it as a versatile scaffold for further derivatization .

Synthetic Utility :

  • The hydrochloride salt in the target compound and ’s oxadiazole derivative improves crystallinity, aiding purification and characterization using tools like SHELXL () .

Research Findings and Implications

  • Structural Insights: Crystallographic validation (e.g., SHELX in ) confirms the planar oxazole ring and aminopropyl conformation, critical for docking studies .
  • Industrial Relevance : As with ’s oxadiazole carboxylate, the target compound’s ester group enables facile modification for drug discovery pipelines .

References [1] Sheldrick, G. (2008). A short history of SHELX. [2] Study on 3-aminopropylphosphinic acids (). [3] Farrugia, L. (1997). ORTEP-3 for Windows. [4] USP Alfuzosin derivatives (). [8] CymitQuimica (2025). [(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride. [9] Hairui Chemical (2024). Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate.

Biological Activity

Methyl 5-(3-aminopropyl)-1,2-oxazole-3-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse scientific sources.

Chemical Structure and Properties

This compound features an oxazole ring, which is a five-membered heterocyclic compound containing nitrogen and oxygen. The presence of the amino group enhances its reactivity and biological potential. Its molecular formula is C8H12N2O3ClC_8H_{12}N_2O_3Cl with a CAS number of 19549-93-0 .

Synthesis

The synthesis of this compound typically involves several chemical reactions utilizing reagents like sodium hydride or potassium carbonate in solvents such as dimethylformamide or tetrahydrofuran. The reaction conditions, including temperature and time, are critical for optimizing yield and purity.

Antimicrobial Properties

Research indicates that compounds with oxazole structures exhibit a range of biological activities, including antimicrobial effects. This compound is hypothesized to interact with various biological targets such as enzymes or receptors, potentially leading to antimicrobial activity .

Table 1: Antimicrobial Activity Comparison

Compound NameTarget OrganismsMinimum Inhibitory Concentration (MIC)
Methyl 5-(3-aminopropyl)-1,2-oxazole-3-carboxylateStaphylococcus aureusTBD (To Be Determined)
Similar CompoundsE. coliMIC = 0.1 μg/mL
Similar CompoundsSalmonella typhimuriumMIC = 0.4 μg/mL

Enzyme Inhibition

The compound's structural features suggest potential enzyme inhibition capabilities. Similar oxazole derivatives have been studied for their ability to inhibit enzymes involved in various metabolic pathways, indicating that this compound may possess similar properties .

Case Studies and Research Findings

Recent studies have focused on the incorporation of oxazole derivatives into peptide synthesis, highlighting their potential as therapeutic agents. For instance, the use of unnatural amino acids in peptide synthesis has shown promise in developing new classes of bioactive peptides that exhibit enhanced biological activities .

Study Example

A study investigated the application of a related compound in solid-phase peptide synthesis, demonstrating its successful coupling to resin-bound peptides under various conditions. The results indicated that the unique structure of oxazoles could facilitate the development of novel bioactive compounds .

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